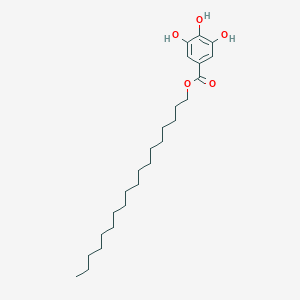
Stearyl gallate
Overview
Description
Mechanism of Action
Target of Action
It has been suggested that the compound interacts with lipid membranes . The membrane binding abilities of alkyl gallates, including Stearyl gallate, are correlated with their antibacterial and antiviral activities .
Mode of Action
This compound’s mode of action is believed to involve its interaction with lipid membranes. The compound’s hydrophilic galloyl group and hydrophobic alkyl chain allow it to bind to lipid membranes . This binding ability is thought to be a primary biophysical factor associated with its pharmacological activities .
Biochemical Pathways
It is known that alkyl gallates can affect microbial cell viability and virus activity . These effects are likely due to the compound’s interaction with lipid membranes, which can disrupt membrane integrity and inactivate membrane proteins .
Pharmacokinetics
It is known that the compound’s long alkyl chain influences its solubility and partitioning behavior . These properties likely affect the compound’s bioavailability and its ability to interact with its targets.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its ability to disrupt lipid membranes and inactivate membrane proteins . These effects can lead to decreased microbial cell viability and reduced virus activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity can be affected by the composition and phase of the lipid membranes it interacts with . Additionally, the compound’s long alkyl chain can lead to self-association in solution, which may also influence its activity .
Biochemical Analysis
Biochemical Properties
Stearyl gallate interacts with various biomolecules, primarily through its antioxidant properties. It has been shown to have a propensity for self-association in solution, particularly with increasing alkyl chain length . This self-association may play a role in its interactions with enzymes and proteins.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has been suggested that it can affect cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a sustained and controllable release, which can be achieved by regulating the chain length of the lipid part in alkyl gallates . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be hydrolyzed by intestinal lipases and gut microorganisms, including Lactobacillus, to produce free gallic acid . This suggests that it interacts with these enzymes and potentially others in its metabolic pathways.
Subcellular Localization
It has been suggested that vacuoles are the primary sites of localization of galloylated catechins at the subcellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl 3,4,5-trihydroxybenzoate typically involves the esterification of gallic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of octadecyl 3,4,5-trihydroxybenzoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Stearyl gallate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Stearyl gallate has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug formulations due to its antioxidant properties.
Industry: Used in food preservation and cosmetics for its ability to prevent oxidation
Comparison with Similar Compounds
Similar Compounds
Octyl gallate: Another ester derivative of gallic acid with a shorter alkyl chain.
Propyl gallate: A similar compound with a propyl group instead of an octadecyl group.
Methyl gallate: A methyl ester of gallic acid.
Uniqueness
Stearyl gallate is unique due to its long alkyl chain, which enhances its lipophilicity and makes it more suitable for applications in non-polar environments such as lipid-based formulations. This property distinguishes it from other gallate esters with shorter alkyl chains .
Properties
IUPAC Name |
octadecyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(29)21-19-22(26)24(28)23(27)20-21/h19-20,26-28H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPAEUKZMBRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145943 | |
| Record name | Stearyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10361-12-3 | |
| Record name | Stearyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl-3,4,5-trihydroxybenzoat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6740S6023 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


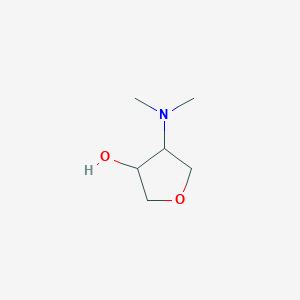
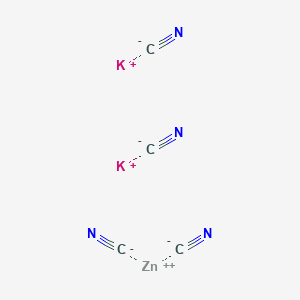
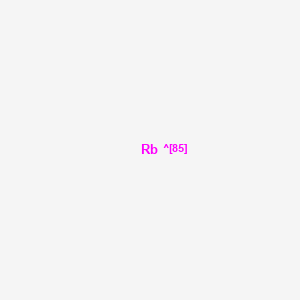
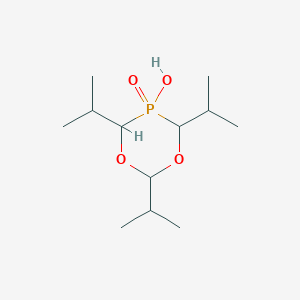
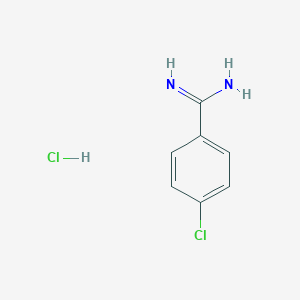
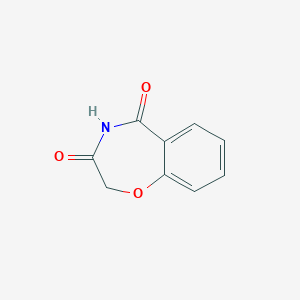
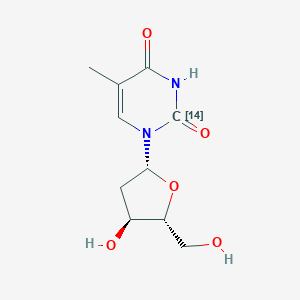
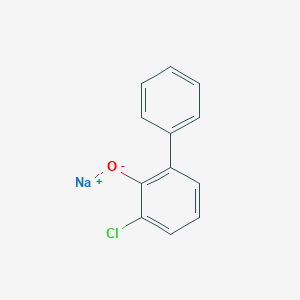
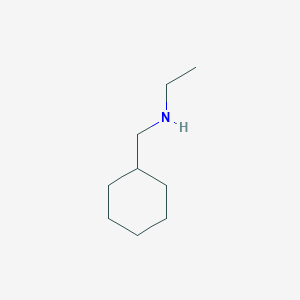
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
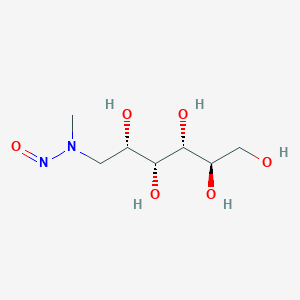
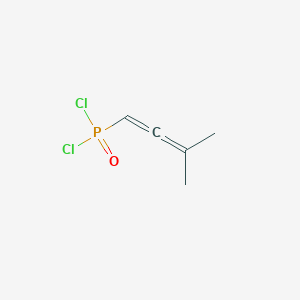
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
